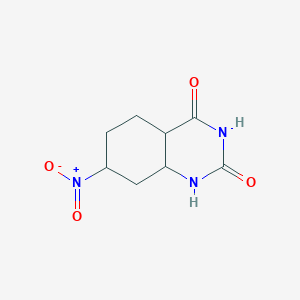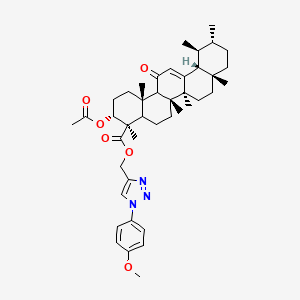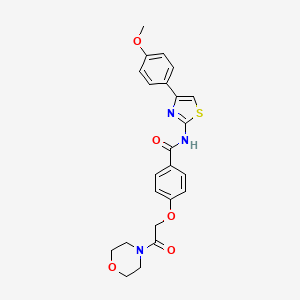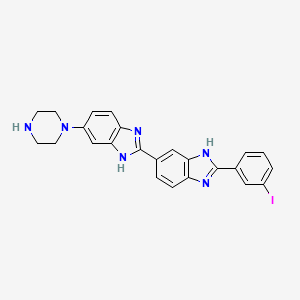
DNA intercalator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA intercalator 2 is a compound that inserts itself between the base pairs of DNA, disrupting the structure and function of the DNA molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNA intercalator 2 typically involves the formation of planar aromatic moieties that can insert between DNA base pairs. One common synthetic route includes the use of cyclodextrin-based porous polymers to encapsulate the intercalator, enhancing its delivery and reducing toxicity . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the intercalator structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes purification steps such as crystallization and chromatography to obtain the pure compound. Quality control measures are essential to ensure the intercalator’s efficacy and safety for use in medical applications .
Analyse Chemischer Reaktionen
Types of Reactions
DNA intercalator 2 undergoes various chemical reactions, including:
Oxidation: The intercalator can be oxidized to form reactive intermediates that further interact with DNA.
Reduction: Reduction reactions can modify the intercalator’s structure, affecting its binding affinity to DNA.
Substitution: Substitution reactions can introduce different functional groups to the intercalator, altering its properties and interactions with DNA.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to optimize the intercalation process .
Major Products Formed
The major products formed from these reactions include modified intercalators with enhanced or reduced binding affinity to DNA. These modifications can influence the intercalator’s effectiveness in inhibiting DNA replication and transcription .
Wissenschaftliche Forschungsanwendungen
DNA intercalator 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA interactions and to develop new intercalating agents with improved properties.
Biology: Employed in molecular biology techniques to label and visualize DNA.
Medicine: Utilized in cancer therapy to inhibit the proliferation of cancer cells by disrupting DNA function.
Industry: Applied in the development of biosensors and nanotechnology for detecting and manipulating DNA.
Wirkmechanismus
DNA intercalator 2 exerts its effects by inserting itself between the base pairs of DNA, causing structural distortions that inhibit DNA replication and transcription. The intercalator’s planar aromatic moieties fit snugly between the DNA base pairs, stabilizing the DNA-intercalator complex and preventing the normal functioning of the DNA molecule. This mechanism is particularly effective in targeting rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to DNA intercalator 2 include:
Doxorubicin: A widely used anticancer drug that intercalates into DNA and disrupts its function.
Ethidium Bromide: A fluorescent dye used to stain DNA in molecular biology experiments.
Proflavine: An antiseptic and DNA intercalator used in medical and research applications.
Uniqueness
This compound is unique in its ability to form stable complexes with DNA, making it highly effective in inhibiting DNA replication and transcription. Its specific structure allows for targeted interactions with DNA, reducing off-target effects and enhancing its therapeutic potential .
Eigenschaften
Molekularformel |
C24H21IN6 |
|---|---|
Molekulargewicht |
520.4 g/mol |
IUPAC-Name |
2-(3-iodophenyl)-6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C24H21IN6/c25-17-3-1-2-15(12-17)23-27-19-6-4-16(13-21(19)29-23)24-28-20-7-5-18(14-22(20)30-24)31-10-8-26-9-11-31/h1-7,12-14,26H,8-11H2,(H,27,29)(H,28,30) |
InChI-Schlüssel |
IGDRAJNTZKOMAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
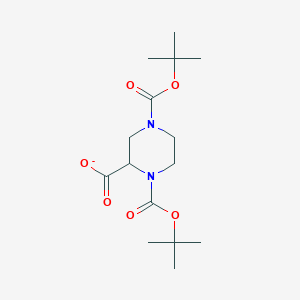
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
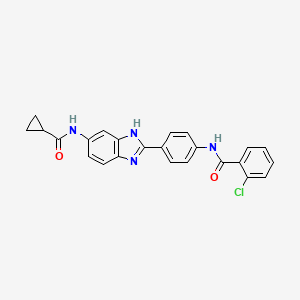

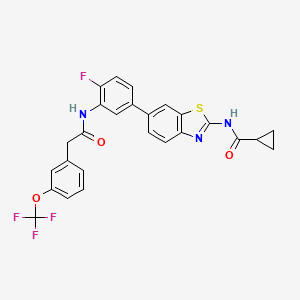
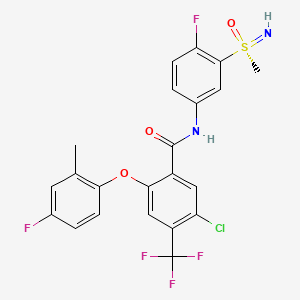
![5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B15135613.png)



